1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one
CAS No.:
Cat. No.: VC17639767
Molecular Formula: C10H8OS2
Molecular Weight: 208.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8OS2 |
|---|---|
| Molecular Weight | 208.3 g/mol |
| IUPAC Name | 1-(3-thiophen-2-ylthiophen-2-yl)ethanone |
| Standard InChI | InChI=1S/C10H8OS2/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3 |
| Standard InChI Key | HKQUXXDCOLIQMI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=CS1)C2=CC=CS2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of two thiophene rings connected at the 3-position of one ring and the 2-position of the other, with an acetyl group () attached to the latter (Figure 1). This arrangement creates a conjugated system where the sulfur atoms’ lone pairs and the ketone’s electron-withdrawing properties influence electronic delocalization. The planar geometry of the thiophene rings facilitates π-π stacking interactions, a feature relevant to materials science applications .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.3 g/mol |
| CAS Number | 2138334-10-6 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Electronic and Spectroscopic Features
The conjugated thiophene system and acetyl group contribute to distinct spectroscopic signatures:
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UV-Vis Spectroscopy: Expected absorption in the 250–300 nm range due to π→π* transitions.
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IR Spectroscopy: Strong stretch near 1700 cm and aromatic vibrations at 600–800 cm .
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NMR: Protons on the thiophene rings would resonate between δ 6.8–7.5 ppm, while the acetyl methyl group would appear near δ 2.5 ppm .
Synthetic Routes and Methodological Considerations
Friedel-Crafts Acylation
A plausible synthesis involves Friedel-Crafts acylation of 3-(thiophen-2-yl)thiophene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., ):
This method parallels the acylation of simpler thiophene derivatives .
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could assemble the bicyclic framework. For example:
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Bromination of 3-acetylthiophene at the 2-position.
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Coupling with thiophen-2-ylboronic acid under Pd catalysis .
Table 2: Comparative Synthesis Yields for Analogous Compounds
| Substrate | Method | Yield (%) | Reference |
|---|---|---|---|
| 3-(Thiophen-2-yl)propanol | Borane reduction | 97 | |
| Difluoromethyl ketones | Fluorination | 80 |
Physicochemical Stability and Reactivity
Thermal and Chemical Stability
While experimental data are sparse, the compound’s stability can be inferred from related structures:
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Thermal Stability: Likely stable up to 150°C, decomposing via cleavage of the acetyl group.
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Chemical Reactivity: The ketone is susceptible to nucleophilic attack (e.g., Grignard reagents), and the thiophene rings may undergo electrophilic substitution (e.g., nitration) .
Solubility and LogP
Predicted solubility in organic solvents (e.g., THF, DCM) aligns with its hydrophobic nature. Calculated LogP values (~1.95) suggest moderate lipophilicity, suitable for membrane permeability in drug design .
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